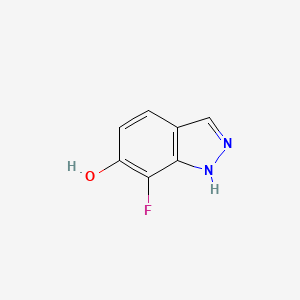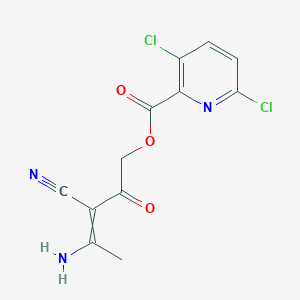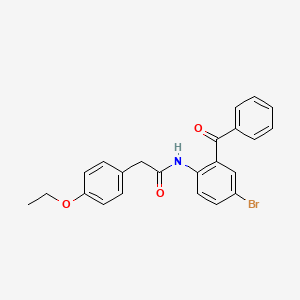![molecular formula C18H20N6O3 B2657637 3-(3,4-Dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893946-30-0](/img/structure/B2657637.png)
3-(3,4-Dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
A study focused on the synthesis of new morpholinylchalcones as precursors for creating a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These compounds were evaluated for their in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Compounds demonstrated promising activities, with specific IC50 values against A-549 and HepG-2 cell lines, indicating their potential as antitumor agents. Computational studies supported the biological activity results, highlighting the importance of molecular docking in the development of pharmaceuticals (Muhammad et al., 2017).
Antimicrobial Activity
Research into pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules revealed their antimicrobial activity against selected bacterial and fungal strains. The study's findings suggest these compounds' potential utility in developing new antimicrobial agents, emphasizing the role of structural modifications in enhancing biological activity (Majithiya & Bheshdadia, 2022).
Antioxidant and Antitubercular Activities
Further studies have explored the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines and their derivatives for evaluating their antibacterial, antifungal, and antitubercular activities. Some compounds exhibited substantial antibacterial activity against various strains such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Salmonella typhi, presenting themselves as candidates for further development as antibacterial agents (Prakash et al., 2004).
Structural and Spectroscopic Characterization
The synthesis and structural elucidation of novel derivatives have been detailed, providing insight into their chemical properties and potential pharmaceutical applications. These studies employ a range of spectroscopic techniques to confirm the structures of synthesized compounds, contributing to our understanding of their functional capabilities in medicinal chemistry (Repich et al., 2017).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-12-3-4-14(9-13(12)2)24-17-16(20-21-24)18(26)23(11-19-17)10-15(25)22-5-7-27-8-6-22/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZGGFLVBUSBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCOCC4)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2657554.png)
![2-[[2-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2657555.png)

![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2657561.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2657562.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B2657563.png)

![2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2657565.png)
![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2657569.png)

![N-[(1-butylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2657576.png)
